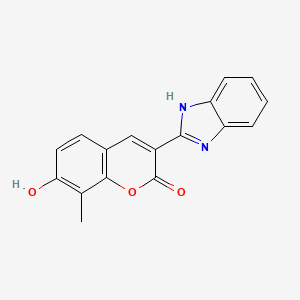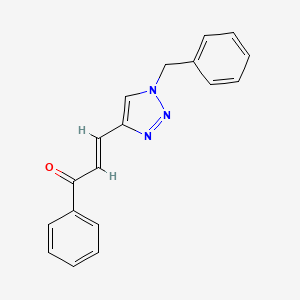![molecular formula C20H18N2O2 B6463181 2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549056-68-8](/img/structure/B6463181.png)
2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, commonly referred to as NPAE, is a compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene and is composed of a pyrazole ring system with a naphthalene group. NPAE has been shown to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied.
Applications De Recherche Scientifique
NPAE has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry. It has been used as a starting material for the synthesis of various compounds, such as aryl pyrazoles, pyridines, imidazoles, and triazoles. It has also been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Mécanisme D'action
NPAE has been studied for its mechanism of action, which is thought to involve the inhibition of certain enzymes. Specifically, it is thought to inhibit the activity of COX-2, which is involved in inflammation and cancer. Inhibition of COX-2 activity by NPAE has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPAE has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
NPAE has several advantages for use in lab experiments. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. In addition, it can be easily synthesized, which makes it a useful starting material for the synthesis of other compounds. However, it also has some limitations. For example, it is not soluble in water, which makes it difficult to use in some experiments.
Orientations Futures
NPAE has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, its antioxidant and anti-inflammatory properties may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease. Further research is needed to explore the potential therapeutic applications of NPAE and to develop new methods for its synthesis. Other potential future directions include the study of its mechanism of action and the development of new derivatives of NPAE with improved properties.
Méthodes De Synthèse
NPAE can be synthesized through a three-step reaction. The first step involves the reaction of naphthalene-1-carbaldehyde with 2-amino-4-methylpyridine in the presence of a base, such as potassium carbonate, to form a Schiff base. This is followed by the cyclization of the Schiff base with ethyl acetoacetate in the presence of an acid, such as hydrochloric acid, to form a pyrazole ring system. Finally, the pyrazole ring system is treated with a base, such as sodium hydroxide, to form the desired NPAE compound.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18(14-22)24-17-8-10-21-11-9-17/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXFOWBNYMFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-methyl-N-(3-phenylpropyl)acetamide](/img/structure/B6463100.png)
![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463105.png)


![(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6463131.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463135.png)
![2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463141.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463188.png)
![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)